3-(Benzyloxy)propan-1-amine
Overview
Description
3-(Benzyloxy)propan-1-amine is an organic compound with the molecular formula C10H15NO. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is soluble in water and organic solvents and is used in various chemical applications, including the synthesis of dyes, surfactants, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Benzyloxy)propan-1-amine involves the reaction of 3-iodopropan-1-amine with benzyl alcohol. The reaction proceeds through the formation of an intermediate oxide, which is then treated with sodium hydroxide to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The compound is then purified through techniques such as distillation or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions
Major Products Formed:
Oxidation: Formation of benzyloxypropyl oxides or related compounds.
Reduction: Formation of simpler amines or reduced derivatives.
Substitution: Formation of substituted amines or other functionalized products
Scientific Research Applications
3-(Benzyloxy)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, surfactants, and polymers, contributing to various industrial processes
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds or ionic interactions with other molecules. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting specific biochemical pathways .
Comparison with Similar Compounds
- 3-(Benzyloxy)propan-2-amine
- 3-(Benzyloxy)propan-1-ol
- 3-(Benzyloxy)propanoic acid
Comparison: 3-(Benzyloxy)propan-1-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 3-(Benzyloxy)propan-2-amine, which has a different position of the amine group, or 3-(Benzyloxy)propan-1-ol, which contains a hydroxyl group instead of an amine, this compound exhibits unique properties and applications .
Properties
IUPAC Name |
3-phenylmethoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLJYPKYWISHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427866 | |
Record name | 3-(benzyloxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-64-6 | |
Record name | 3-(Benzyloxy)propylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzyloxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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